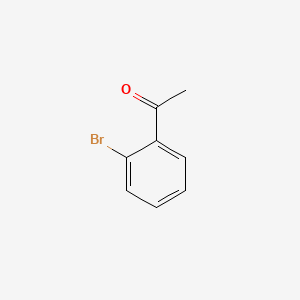

2'-Bromoacetophenone

Descripción general

Descripción

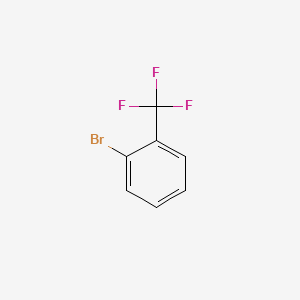

2’-Bromoacetophenone is a brominated acteophenone derivative . It is used in the preparation of crystalline esters from acids . It is a complete and irreversible inactivator of human liver aldehyde dehydrogenase isoenzymes E1 and E2 . It is a crystalline solid or a liquid with a sharp odor .

Synthesis Analysis

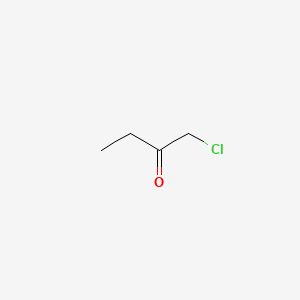

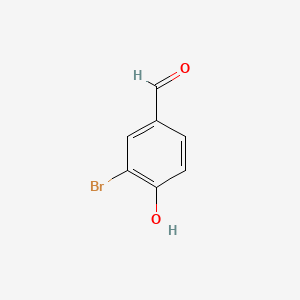

2’-Bromoacetophenone can be prepared by bromination of acetophenone in dry ether using AlCl3 as a catalyst . It undergoes enantioselective addition reaction with phenylacetylene catalyzed by chiral camphorsulfonamide . It also reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .Molecular Structure Analysis

The molecular formula of 2’-Bromoacetophenone is C8H7BrO . The linear formula is BrC6H4COCH3 . The molecular weight is 199.04 .Chemical Reactions Analysis

2’-Bromoacetophenone undergoes enantioselective addition reaction with phenylacetylene catalyzed by chiral camphorsulfonamide . It reacts with aliphatic primary amines in the presence of palladium catalyst to afford 3-methyleneisoindolin-1-ones . It also reacts slowly with moisture to form HBr .Physical And Chemical Properties Analysis

2’-Bromoacetophenone is a liquid with a refractive index of 1.568 at 20°C . It has a density of 1.476 g/mL at 25 °C . The boiling point is 135 °C at 18 mmHg and the melting point is 48-51 °C .Aplicaciones Científicas De Investigación

Organic Chemistry Education

2’-Bromoacetophenone plays a significant role in the field of organic chemistry education. It is used in the α-bromination reaction of carbonyl compounds, a crucial aspect of organic chemistry . This reaction is a fundamental topic in the field of organic chemistry and is often used in experimental teaching for students majoring in chemistry, medicine, pharmacy, and biology .

Organic Synthesis

2’-Bromoacetophenone is a significant intermediate in organic synthesis . It is used in the syntheses of various organic compounds such as indolizines, pyridines, and dihydrofuran derivatives .

Pharmaceuticals Production

α-Brominated products derived from bromoacetophenone are significant intermediates in the production of pharmaceuticals . They are used in the synthesis of various pharmaceutical compounds .

Pesticides Production

Similar to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides . They contribute to the synthesis of various pesticide compounds .

Chemical Innovation Experiments

2’-Bromoacetophenone is used in chemical innovation experiments. For instance, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

DNA Methylation Determination

2’-Bromoacetophenone is employed in the selective derivatization of cytosine moieties for the determination of global DNA methylation by reversed phase high performance liquid chromatography with spectrofluorimetric detection .

Mecanismo De Acción

Target of Action

2’-Bromoacetophenone is a biochemical reagent that interacts with various targets in organic synthesis . It has been used in the formation of phenacyl derivatives and in the synthesis of novel series of non-condensed 5,5-bicycles .

Mode of Action

The compound undergoes an enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . It also reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .

Biochemical Pathways

It’s known that the compound plays a significant role in the α-bromination reaction of carbonyl compounds, a crucial aspect of organic chemistry . The bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent .

Pharmacokinetics

A sensitive liquid chromatography-tandem mass spectrometric method has been established for the quantitative determination of seven short-chain fatty acids in plasma and feces, using 2’-bromoacetophenone as the derivatization reagent .

Result of Action

The result of 2’-Bromoacetophenone’s action is the formation of various organic compounds. For instance, it reacts with aliphatic primary amines to produce 3-methyleneisoindolin-1-ones . It also participates in the synthesis of novel series of non-condensed 5,5-bicycles .

Action Environment

2’-Bromoacetophenone reacts slowly with moisture to form HBr . Contact with metals should be avoided as mild corrosion occurs . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, moisture, and the presence of other chemical agents .

Safety and Hazards

Direcciones Futuras

2’-Bromoacetophenone is employed in the selective derivatization of cytosine moieties for the determination of global DNA methylation by reversed phase high performance liquid chromatography with spectrofluorimetric detection . It has found wide applications in organic synthesis including the syntheses of indolizines, pyridines, dihydrofuran derivatives, etc .

Propiedades

IUPAC Name |

1-(2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMNFNXBTGPCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175690 | |

| Record name | 2'-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Bromoacetophenone | |

CAS RN |

2142-69-0 | |

| Record name | 2′-Bromoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

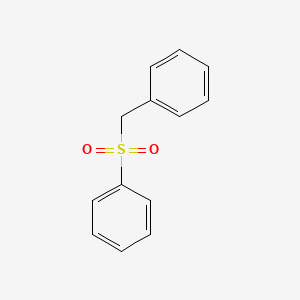

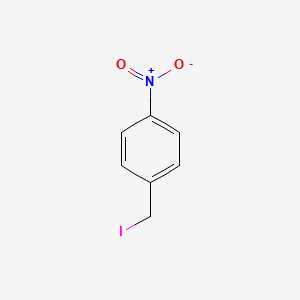

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2'-Bromoacetophenone?

A1: The molecular formula of 2'-Bromoacetophenone is C8H7BrO, and its molecular weight is 199.04 g/mol.

Q2: What spectroscopic data is available for 2'-Bromoacetophenone?

A2: 2'-Bromoacetophenone has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. For instance, IR spectroscopy would reveal the characteristic carbonyl stretch of the acetophenone moiety.

Q3: What are the common synthetic applications of 2'-Bromoacetophenone?

A3: 2'-Bromoacetophenone is frequently employed as a starting material in the synthesis of diverse heterocyclic compounds. It serves as an electrophilic component in various reactions, including:

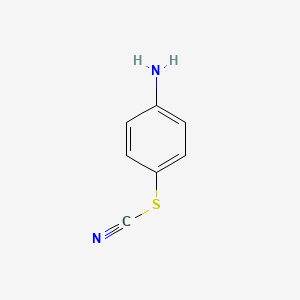

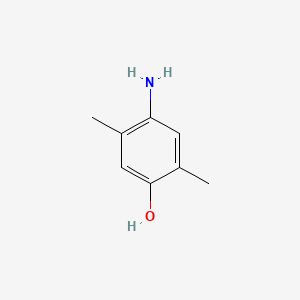

- Hantzsch Synthesis: 2'-Bromoacetophenone reacts with thioureas to produce 2-aminothiazoles, which are valuable heterocyclic motifs found in many bioactive molecules. []

- Synthesis of Thiazoles: 2'-Bromoacetophenone readily undergoes cyclization reactions with thiosemicarbazides to afford substituted thiazoles. []

- Formation of Imidazo[1,2-a]pyridines: 2'-Bromoacetophenone participates in palladium-catalyzed three-component reactions with 2-aminopyridines and aryl bromides, leading to the formation of imidazo[1,2-a]pyridines. []

- Construction of Pyrroles: 2'-Bromoacetophenone is a key component in multicomponent reactions with primary amines and ethyl glyoxalate, resulting in the synthesis of polysubstituted pyrroles. []

Q4: How does the bromine substituent in 2'-Bromoacetophenone influence its reactivity?

A4: The bromine atom at the 2' position significantly impacts the reactivity of 2'-Bromoacetophenone.

- Participation in Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl substituents. []

Q5: Can you provide an example of a reaction mechanism involving 2'-Bromoacetophenone?

A5: In the synthesis of quinazolinone-fused tetracyclic compounds, 2'-Bromoacetophenone undergoes an iodine-mediated cascade reaction with 2-aminobenzohydrazides. This reaction is initiated by the iodination and oxidation of 2'-Bromoacetophenone, followed by a cascade process involving cyclocondensation, aromatization, and intramolecular cyclization. []

Q6: Have any computational studies been conducted on 2'-Bromoacetophenone?

A6: Yes, computational methods have been employed to investigate the reactivity of 2'-Bromoacetophenone. For instance, a study utilized the SMD (Solvation Model Density) model to computationally screen a large set of solvents to identify the optimal solvent for the reaction of 2'-Bromoacetophenone with pyridine. []

Q7: What insights can computational studies provide regarding 2'-Bromoacetophenone?

A7: Computational chemistry techniques can provide valuable information about:

- Solvent Effects: Computational models can predict the influence of different solvents on reaction rates and equilibrium positions, as demonstrated in the study using the SMD model. []

Q8: How do structural modifications to 2'-Bromoacetophenone affect its biological activity?

A8: While 2'-Bromoacetophenone itself might not possess significant inherent biological activity, it serves as a crucial building block for synthesizing bioactive molecules. The provided research highlights the synthesis of various derivatives, including thiazoles, imidazo[1,2-a]pyridines, and pyrroles, many of which exhibit promising biological activities. [, , ]

Q9: Can you provide specific examples of how structural modifications alter the activity of 2'-Bromoacetophenone derivatives?

A9:

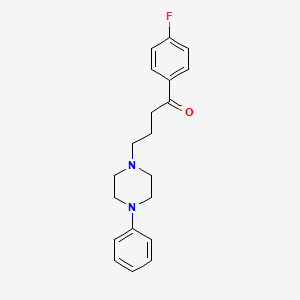

- In a study exploring the antinociceptive effects of thiazole-piperazine derivatives, researchers synthesized a series of compounds incorporating the 2'-Bromoacetophenone moiety. Modifications to the substituents on the thiazole and piperazine rings significantly influenced their antinociceptive potency. []

- The synthesis of imidazopyrimidines as antibacterial and cytotoxic agents showcased the impact of substituent variations. Modifications to the imidazopyrimidine core, often derived from reactions with 2'-Bromoacetophenone derivatives, led to compounds with varying potencies against different bacterial strains and cancer cell lines. []

Q10: Are there any green chemistry approaches reported for reactions involving 2'-Bromoacetophenone?

A10: Yes, researchers are exploring environmentally friendly methods for reactions involving 2'-Bromoacetophenone:

- Use of Nanocrystalline Zeolites: Researchers have demonstrated the effectiveness of nanocrystalline ZSM-5 and Beta zeolites as catalysts in the synthesis of heterocyclic compounds using 2'-Bromoacetophenone as a starting material. These zeolite catalysts offer advantages such as reusability, contributing to a more sustainable process. []

- Microwave-Assisted Synthesis: Several studies utilize microwave irradiation to accelerate the reaction rates of transformations involving 2'-Bromoacetophenone, reducing reaction times and potentially improving energy efficiency. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.